Endothelial Monocyte-Activating Polypeptide-II is a multifunctional polypeptide that plays significant roles in various biological processes, including inflammation, apoptosis, and angiogenesis. This compound consists of 169 amino acid residues and is primarily derived from tumor cells. Its functions include the chemotaxis of immune cells, modulation of endothelial cell behavior, and regulation of tight junctions in the blood-brain barrier. Recent studies have highlighted its potential as a biomarker for disease severity in conditions such as COVID-19, as well as its therapeutic implications in cancer treatment by inhibiting tumor growth and angiogenesis .
Endothelial Monocyte-Activating Polypeptide-II is predominantly sourced from human tumors, particularly those exhibiting high turnover rates and protein synthesis. It has been identified in various tissues and is associated with inflammatory responses and tissue repair mechanisms. The peptide can be synthesized in vitro using recombinant DNA technology or isolated from biological samples .
Endothelial Monocyte-Activating Polypeptide-II is classified as a cytokine due to its role in cell signaling and modulation of immune responses. It also falls under the category of tumor-derived peptides due to its origin from malignant cells. Its functions extend to being categorized as an anti-angiogenic factor, which inhibits the formation of new blood vessels necessary for tumor growth .
The synthesis of Endothelial Monocyte-Activating Polypeptide-II can be achieved through several methods:
The recombinant synthesis typically involves:
Endothelial Monocyte-Activating Polypeptide-II has a complex three-dimensional structure that includes a putative leucine zipper motif at its N-terminal region, which may facilitate protein-protein interactions. The structural conformation is crucial for its biological activity, particularly in binding to receptors on target cells.
The molecular weight of Endothelial Monocyte-Activating Polypeptide-II is approximately 18 kDa, and it exhibits a specific pattern of post-translational modifications that may influence its function and stability .
Endothelial Monocyte-Activating Polypeptide-II participates in various biochemical reactions:
The activation of these pathways can be studied using techniques such as Western blotting to assess phosphorylation states of key signaling proteins, or fluorescence microscopy to visualize changes in cell morphology.
Endothelial Monocyte-Activating Polypeptide-II exerts its effects primarily through:
Studies have shown that Endothelial Monocyte-Activating Polypeptide-II increases the expression of microRNA-429, which negatively regulates tight junction proteins, thereby facilitating increased blood-brain barrier permeability .
Relevant analyses often include assessments of purity via high-performance liquid chromatography and functional assays to evaluate biological activity.
Endothelial Monocyte-Activating Polypeptide-II has several scientific uses:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: